molecular formula C₁₂H₂₆Cl₂N₂O₇ B1152485 ε-N-Deoxyfructosyllysine Dihydrochloride

ε-N-Deoxyfructosyllysine Dihydrochloride

Cat. No.: B1152485
M. Wt: 381.25
Attention: For research use only. Not for human or veterinary use.
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Description

ε-N-Deoxyfructosyllysine Dihydrochloride is a chemically defined advanced glycation end product (AGE) precursor that provides researchers with a critical tool for investigating heterogeneous multiple glycation pathways. This compound, also identified in literature as a carboxymethyl-deoxyfructosyl-lysine (CMFL) derivative, represents a novel class of Amadori rearrangement products formed not from lysine, but from a previously glycated amino acid (N-ε-carboxymethyllysine, or CML) . This unique structure makes it an indispensable standard for probing a non-linear Maillard reaction pathway where glycated functional groups undergo successive modifications, deepening the complexity of AGE formation in vivo . Its primary research value lies in modeling the intricate progression of protein glycation associated with aging, diabetes mellitus, and other metabolic conditions . Scientists utilize this compound in proteomic studies to identify specific glycation sites and to understand how multiple modifications on a single amino acid residue impact protein structure and function . In food science, it serves as a key analyte for quantifying heat-induced damage and advanced reaction products in processed foods, linking dietary AGEs to metabolic health outcomes . Furthermore, it is used to develop and validate sensitive analytical methods, such as LC-MS/MS, for the accurate quantification of complex AGEs in biological and food matrices, providing crucial insights into their biochemical roles and kinetics . For Research Use Only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₂H₂₆Cl₂N₂O₇

Molecular Weight

381.25

Synonyms

1-Deoxy-1-(ε-N-L-lysino)-D-fructose Dihydrochloride;  Fructoselysine Dihydrochloride;  Fructosyllysine Dihydrochloride;  Nε-(1-Deoxy-D-fructos-1-yl)-L-lysine Dihydrochloride;  ε-Fructoselysine Dihydrochloride;  D-1-[(L-5-Amino-5-carboxypentyl)amino]-1-deo

Origin of Product

United States

Mechanisms of ε N Deoxyfructosyllysine Formation

Precursors and Initial Schiff Base Formation

The synthesis of ε-N-Deoxyfructosyllysine begins with two primary precursors: a reducing sugar, typically D-glucose, and the amino acid L-lysine. nih.gov Specifically, the reaction involves the ε-amino group (the side-chain amino group) of lysine (B10760008) and the carbonyl group of the open-chain form of glucose. researchgate.net

The initial step is a nucleophilic attack from the nitrogen atom of lysine's primary amino group on the electrophilic carbonyl carbon of glucose. tandfonline.comacs.org This condensation reaction forms an unstable N-substituted glycosylamine, also known as a carbinolamine. biosyn.com The carbinolamine then undergoes dehydration, eliminating a molecule of water to form a Schiff base, which is a type of imine. biosyn.combrewingforward.com The formation of this Schiff base is a reversible reaction and is often considered the rate-limiting step in the initial phase of the Maillard reaction. acs.org Theoretical studies indicate that this stage involves an asynchronous double proton transfer. tandfonline.comtandfonline.com

Amadori Rearrangement Pathway to ε-N-Deoxyfructosyllysine

The Schiff base formed in the initial step is chemically unstable and undergoes a spontaneous isomerization known as the Amadori rearrangement. wikipedia.orgbrewingforward.com This acid- or base-catalyzed reaction converts the N-glycoside of the aldose (the Schiff base) into a more stable 1-amino-1-deoxy-ketose, which is named an Amadori product. wikipedia.orgbiosyn.com

In the specific reaction between glucose and lysine, the Schiff base rearranges to form N-ε-(1-deoxy-D-fructos-1-yl)-L-lysine, commonly known as fructoselysine. nih.govnih.gov This compound is the Amadori product, and ε-N-Deoxyfructosyllysine Dihydrochloride (B599025) is its stable salt form. Once the Amadori rearrangement occurs, the bond to the amine is essentially fixed, making the reaction irreversible under most conditions. wikipedia.org This Amadori product serves as a key intermediate for the subsequent, more advanced stages of the Maillard reaction. wikipedia.org

Influence of Environmental Factors on Formation Kinetics

The rate at which ε-N-Deoxyfructosyllysine forms is significantly influenced by several environmental conditions, including pH, temperature, water activity, and the concentration of the reactants. nih.govmdpi.com

The pH of the reaction medium is a critical parameter controlling the kinetics of the Maillard reaction. nih.govmdpi.com The initial condensation step requires the amino group of lysine to be in its unprotonated, nucleophilic state (-NH2) to attack the carbonyl group of glucose. acs.org

Alkaline Conditions: At higher pH values, the amino group is predominantly deprotonated, which increases the concentration of the reactive nucleophile and thus accelerates the rate of Schiff base formation and, consequently, the formation of the Amadori product. acs.orgnih.gov Studies on related Amadori compounds show that their degradation and subsequent reactions also increase with pH. nih.gov

Acidic Conditions: In acidic environments (low pH), the amino group becomes protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down the initial reaction. acs.org However, some subsequent reactions in the Maillard cascade, such as the formation of hydroxymethylfurfural (HMF) from the sugar, can be favored at lower pH. semanticscholar.orgresearchgate.net

Table 1: Influence of pH on Formation Rate

pH Level State of Lysine's ε-Amino Group Effect on Initial Reaction Rate
Acidic (e.g., pH < 6) Protonated (-NH3+) and non-nucleophilic Slow
Neutral (e.g., pH ~7) Mixed population of protonated and unprotonated Moderate

Temperature plays a crucial role in the formation of ε-N-Deoxyfructosyllysine. Like most chemical reactions, the Maillard reaction is highly temperature-dependent. researchgate.net

Higher Temperatures: Increasing the temperature provides the necessary activation energy for the reaction, leading to a significant increase in the reaction rate. mdpi.comresearchgate.net Studies on glucose-amino acid systems show that the rate of the Maillard reaction rises rapidly with increasing temperature, with significant activity noted at temperatures of 80°C, 100°C, and 120°C. scispace.com The Amadori rearrangement step is particularly sensitive to temperature changes. acs.org

Lower Temperatures: At lower temperatures, the reaction is comparatively slow. mdpi.com

Table 2: Influence of Temperature on Formation Rate

Temperature General Effect on Molecular Kinetic Energy Effect on Formation Rate
Low (e.g., < 50°C) Low Very Slow
Moderate (e.g., 50°C - 100°C) Moderate Moderate to Fast

Water activity (aW), a measure of the availability of water for reactions, has a complex and critical effect on the formation rate. researchgate.netmassey.ac.nz

Low Water Activity (e.g., aW < 0.2): The reaction rate is slow because the high viscosity of the system limits the mobility of the reactants (glucose and lysine). massey.ac.nz

Intermediate Water Activity (e.g., aW 0.65-0.75): The reaction rate reaches its maximum in this range. researchgate.netdailycoffeenews.com There is enough water to allow for reactant mobility but not so much that it causes dilution.

High Water Activity (e.g., aW > 0.8): The rate decreases as the high concentration of water dilutes the reactants, reducing the frequency of their interaction. massey.ac.nzdailycoffeenews.com

Furthermore, the rate of formation is dependent on the concentration of the precursors. nih.gov A higher concentration of both lysine and glucose generally leads to a faster reaction rate and a higher yield of the Amadori product, assuming other conditions are favorable. nih.gov

Table 3: Influence of Water Activity (aW) on Formation Rate

Water Activity (aW) Range Primary Physical Effect Effect on Formation Rate
Low (< 0.2) High viscosity, low reactant mobility Slow
Intermediate (0.65 - 0.75) Optimal balance of mobility and concentration Maximum

Isotopic Tracer Studies in Elucidating Reaction Mechanisms

Isotopic tracer studies are powerful analytical tools used to unravel complex metabolic and chemical pathways. nih.gov In the context of the Maillard reaction, stable (non-radioactive) isotopes such as Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), or Deuterium (B1214612) (²H) are used to label one of the precursor molecules. nih.gov

By incorporating an isotopic label into either the glucose or the lysine molecule, scientists can track the atoms as they move through the various stages of the reaction. For example, using glucose uniformly labeled with ¹³C ([U-¹³C₆]glucose) allows researchers to follow the carbon skeleton of the sugar as it condenses with lysine and rearranges to form fructoselysine. nih.gov The mass of the resulting product will be higher due to the heavier isotopes, which can be precisely detected using mass spectrometry. nih.gov

These studies provide definitive evidence for the reaction pathway, confirming that the sugar moiety is incorporated into the final Amadori product and helping to distinguish the main reaction from potential side reactions or degradation pathways. imreblank.ch Such techniques have been crucial in confirming the mechanism of the Amadori rearrangement and in studying the subsequent degradation of these products in various systems. nih.govnih.gov

Role of ε N Deoxyfructosyllysine As a Precursor to Advanced Glycation End Products

Conversion Pathways from Fructoselysine to Downstream AGEs

The degradation of ε-N-Deoxyfructosyllysine into AGEs is a multifaceted process that can proceed through several distinct chemical pathways. These pathways are not mutually exclusive and can occur simultaneously, with the predominant route being influenced by factors such as the presence of oxygen, transition metals, and pH.

One of the most significant and well-studied pathways for the conversion of fructoselysine to AGEs is through oxidative degradation. This process, often termed glycoxidation, leads to the formation of Nε-Carboxymethyllysine (CML), a major and well-characterized AGE. The formation of CML from fructoselysine involves the oxidative cleavage of the sugar moiety. nih.gov

Research has shown that the incubation of a model compound, Nα-formyl-Nε-fructoselysine, at physiological pH and temperature in a phosphate (B84403) buffer results in the formation of CML. nih.gov This reaction is dependent on the presence of oxygen and is accelerated by phosphate ions, proceeding through a free radical mechanism. nih.govnih.gov In one study, the oxidative cleavage of Nα-formyl-Nε-fructoselysine between the C-2 and C-3 positions of the fructose (B13574) backbone yielded CML and erythronic acid as the split product. nih.gov This oxidative pathway is considered a significant contributor to the in vivo formation of CML from glycated proteins. nih.gov

It is noteworthy that the browning of fructoselysine solutions proceeds to a greater extent under anaerobic conditions compared to aerobic conditions, suggesting that the oxidative degradation to form CML may, in fact, limit the progression of the Maillard reaction to colored products. nih.gov

Key Aspects of Oxidative Degradation of Fructoselysine to Nε-Carboxymethyllysine (CML)
FactorObservationReference
Reactantε-N-Deoxyfructosyllysine (Fructoselysine) nih.gov
ProductNε-Carboxymethyllysine (CML) nih.gov
Reaction TypeOxidative cleavage (Glycoxidation) nih.gov
Key RequirementPresence of oxygen nih.gov
Catalyst/AcceleratorPhosphate ions, trace metal ions nih.govgoogle.com
MechanismFree radical mechanism nih.govnih.gov
ByproductErythronic acid nih.gov

In the absence or limitation of oxygen, ε-N-Deoxyfructosyllysine can degrade through non-oxidative pathways, which are characterized by the formation of highly reactive dicarbonyl compounds. These dicarbonyls are potent precursors to a variety of AGEs. The primary dicarbonyl intermediates formed from the degradation of fructoselysine include 3-deoxyglucosone (B13542) (3-DG), glyoxal, and methylglyoxal (B44143). google.com

The formation of 3-DG occurs through the 1,2-enolization of the Amadori product, followed by the elimination of the lysine (B10760008) residue. 3-DG is a major intermediate in the Maillard reaction and can be formed from the degradation of fructose, fructose-3-phosphate, or Amadori adducts like fructoselysine. nih.gov Once formed, 3-DG can rapidly react with other amino groups to generate various AGEs. nih.gov

Glyoxal and methylglyoxal can also be formed from the degradation of fructoselysine. google.com The formation of these α-oxoaldehydes is influenced by the concentration of phosphate buffer and the presence of trace metal ions. google.com These dicarbonyl compounds are highly reactive and can contribute to the formation of a diverse range of AGEs, some of which may be formed through both early and advanced glycation processes. google.com

Major Dicarbonyl Intermediates from Non-oxidative Degradation of Fructoselysine
Dicarbonyl IntermediateFormation Pathway from FructoselysineReference
3-Deoxyglucosone (3-DG)1,2-enolization of the Amadori product followed by elimination of the amine. nih.govnih.gov
GlyoxalDegradation of fructoselysine, influenced by phosphate and metal ions. google.com
MethylglyoxalDegradation of fructoselysine, influenced by phosphate and metal ions. google.com

Comparative Analysis of Fructoselysine with Other Amadori Products in AGE Formation

The rate and extent of AGE formation are significantly influenced by the nature of the parent sugar from which the Amadori product is derived. Fructose, and by extension fructoselysine, has been shown to be more reactive in the Maillard reaction compared to glucose and its corresponding Amadori product, glucosyllysine. Fructose is reported to be 8 to 10 times more reactive than glucose in the formation of Maillard reaction products. researchgate.net This increased reactivity is attributed to the higher proportion of fructose existing in the open-chain form and the presence of a keto group. researchgate.net

Studies comparing the formation of CML from different reducing sugars have demonstrated that fructose-lysine systems produce the highest levels of CML, followed by galactose-lysine and then glucose-lysine systems. researchgate.net For instance, under optimized reaction conditions, the maximum CML content obtained from a fructose-lysine model system was significantly higher than that from glucose-lysine and galactose-lysine systems. researchgate.net This suggests that fructoselysine is a more potent precursor to CML than glucosyllysine.

Furthermore, research has indicated that fructose generates more AGEs derived from glyoxal, such as glyoxal-lysine dimer and CML, whereas glucose tends to produce more AGEs derived from methylglyoxal. researchgate.net This highlights that not only the rate but also the profile of AGEs formed can differ depending on the initial Amadori product.

Comparative Reactivity of Fructoselysine vs. Glucosyllysine in AGE Formation
ParameterFructoselysine (from Fructose)Glucosyllysine (from Glucose)Reference
Overall Reactivity in Maillard ReactionHigher (Fructose is 8-10 times more reactive)Lower researchgate.net
Nε-Carboxymethyllysine (CML) FormationHigher yieldLower yield researchgate.net
Predominant Dicarbonyl-derived AGEsGlyoxal-derived (e.g., Glyoxal-lysine dimer, CML)Methylglyoxal-derived researchgate.net

Kinetic Models of AGE Formation from ε-N-Deoxyfructosyllysine

The formation of AGEs from ε-N-Deoxyfructosyllysine is a complex process with kinetics that are influenced by multiple factors, including temperature, pH, and the concentrations of reactants and catalysts. Kinetic models are essential for understanding and predicting the rate of AGE formation.

Studies on the degradation of Amadori compounds have shown that the process is temperature-dependent. For example, the degradation of glycated leucine-enkephalin, a model Amadori compound, was found to be slow at 37°C but significantly accelerated at 70°C, leading to a rapid increase in AGE-associated fluorescence. wur.nl The half-life of this model fructosamine (B8680336) at 37°C in a phosphate buffer was approximately 9 days. wur.nl

Kinetic studies on the formation of CML from sugar-casein model systems have been conducted using multiresponse modeling. These models have confirmed that CML is primarily formed from the Maillard reaction via the Amadori product, rather than from the direct oxidation of the reducing sugar. The rate of CML formation is also dependent on the initial pH, with alkaline conditions generally favoring its formation. researchgate.net

In one study investigating CML formation in reducing sugar-lysine model systems, the CML content initially increased with reaction time and temperature before declining, suggesting that CML itself can be thermally unstable under certain conditions. researchgate.net For a fructose-lysine system, the optimal conditions for maximizing CML formation were found to be a reaction temperature of 100.58 °C and a heating time of 30.00 minutes. researchgate.net

While detailed kinetic models specifically for ε-N-Deoxyfructosyllysine Dihydrochloride (B599025) are not extensively documented in readily available literature, the general principles derived from studies on fructoselysine and other Amadori products provide a framework for understanding its kinetic behavior. The degradation of fructoselysine and subsequent AGE formation can be modeled as a series of consecutive and parallel reactions, with the rate constants for each step being influenced by the specific reaction conditions.

Analytical Methodologies for Research Quantification and Characterization of ε N Deoxyfructosyllysine

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating ε-N-Deoxyfructosyllysine from other components. The choice between liquid and gas chromatography is dictated by the compound's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of ε-N-Deoxyfructosyllysine and other Amadori products due to its applicability to non-volatile and thermally labile compounds. researchgate.nettandfonline.com Various HPLC modes are employed, including reversed-phase (RP), ion-exchange, and hydrophilic interaction liquid chromatography (HILIC).

Research findings indicate that HPLC can be used to monitor the formation of degradation products from fructoselysine, such as N-epsilon-carboxymethyllysine (CML). nih.gov In such studies, analytical runs are often performed on C18 columns with specific buffer systems. nih.govsc.edu For instance, the analysis of related advanced glycation end products (AGEs) has been successfully achieved using UPLC (an ultra-high-performance version of HPLC) systems, demonstrating high sensitivity and reproducibility. core.ac.uk Detection methods coupled with HPLC for Amadori products and related compounds include UV-Vis spectroscopy and refractive index (RI) detection. utwente.nljmbfs.org The selection of the detector depends on the concentration of the analyte and the presence of interfering substances. utwente.nl

Interactive Table 1: HPLC Parameters for Analysis of Related Compounds

ParameterValue/TypeCompound AnalyzedSource
Column C18Nε-carboxymethyllysine (from fructoselysine) sc.edu
Detection UV-Vis (190 nm)Glycine, Triglycine, Fructose (B13574) utwente.nl
Detection Refractive Index (RI)Glucose, Sucrose (B13894), 1-kestose jmbfs.org
Sample Prep Acid HydrolysisProtein-bound fructoselysine core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography (GC) is another powerful separation technique, but its application to non-volatile compounds like ε-N-Deoxyfructosyllysine requires a chemical derivatization step to increase volatility and thermal stability. researchgate.nettandfonline.comnih.gov This typically involves esterification followed by acylation. nih.govresearchgate.net For example, a two-step derivatization using methanolic HCl for esterification and pentafluoropropionic (PFP) anhydride (B1165640) for acylation has been successfully used for the GC-MS analysis of a structurally similar compound, Nε-(4-amino-2-hydroxybutyl)lysine. nih.govresearchgate.net

GC-MS has been instrumental in identifying degradation products of fructoselysine. In one study, samples were derivatized to their acetylated methyl esters to facilitate GC elution and subsequent mass spectrometric identification. sc.edu This approach confirmed the formation of N-epsilon-carboxymethyllysine (CML) and erythronic acid from the oxidative cleavage of fructoselysine. nih.govsc.edu

Mass Spectrometric Identification and Quantification Techniques

Mass spectrometry (MS) is an indispensable tool for the analysis of ε-N-Deoxyfructosyllysine, providing high sensitivity and specificity for both identification and quantification. It is most often coupled with a chromatographic inlet like LC or GC. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the "gold standard" for the targeted quantification of ε-N-Deoxyfructosyllysine in complex samples. nih.gov This technique offers excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. A key strategy for accurate quantification is the use of stable isotope dilution assays, where a labeled internal standard, such as ¹³C₆-labeled ε-N-Deoxyfructosyllysine, is spiked into the sample. nih.gov

This approach corrects for matrix effects and variations in sample preparation and instrument response. Research has demonstrated that using a ¹³C-labeled internal standard with LC/MS allows for the exact quantification of protein-bound fructosyllysine with a high recovery rate of 95% and a low detection limit of 5 nmol/mg of protein. nih.gov Similar LC-MS/MS methods have been developed and validated for other Amadori products and AGEs, achieving low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.netresearchgate.net

Interactive Table 2: LC-MS/MS Method Validation Data for Related AGEs

AnalyteLODLOQLinearity (R²)MatrixSource
Nε-carboxymethyllysine (CML) 0.05 ng/mL0.20 ng/mL>0.99Red Blood Cells nih.gov
Nε-carboxyethyllysine (CEL) 0.05 ng/mL0.20 ng/mL>0.99Red Blood Cells nih.gov
FruArg ValidatedValidatedValidatedRat Plasma researchgate.net

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provides highly accurate mass measurements (typically <5 ppm error). nih.govnih.gov This capability is crucial for the unambiguous identification and structural elucidation of ε-N-Deoxyfructosyllysine and its reaction products. nih.gov HRMS can distinguish between compounds with very similar nominal masses (isobaric species), which is a significant advantage in complex sample analysis. youtube.com

The high resolving power of HRMS is essential for confirming the elemental composition of the parent molecule and its fragments. nih.gov For instance, in studies of glycated peptides, electrospray ionization (ESI) coupled with MS has been used to directly characterize the fragmentation behavior of Amadori rearrangement products and identify the specific sites of modification. researchgate.net The increased resolution and mass accuracy enhance confidence in protein and peptide identification, allowing for detailed characterization of post-translational modifications like glycation. youtube.com

Spectroscopic Methods for Research-Oriented Analysis

Beyond mass spectrometry, other spectroscopic techniques are valuable for characterizing Amadori products in research settings. researchgate.netnih.gov These methods provide complementary structural information.

Infrared (IR) and Raman spectroscopy can be used to investigate the molecular structure of ε-N-Deoxyfructosyllysine. researchgate.netresearchgate.net These vibrational spectroscopy techniques are sensitive to the functional groups present in the molecule and can provide insights into its conformation. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for detailed structural elucidation of Amadori products in solution, helping to determine the connectivity of atoms. researchgate.netnih.gov

In a more applied context, spectrophotometric methods based on colorimetric reactions are used for quantification. For example, a method for determining ε-Fructosyl-lysine in milk involves a redox reaction with a tetrazolium salt, which forms a violet-colored complex. The intensity of this complex, measured by its absorbance at 545 nm, is proportional to the concentration of ε-Fructosyl-lysine in the sample. amazonaws.com

Derivatization Strategies for Enhanced Analytical Performance in Research Settings

In the analytical realm, derivatization is a chemical modification process employed to alter a compound's properties to make it more suitable for a particular analytical technique, often enhancing detection sensitivity, improving chromatographic separation, or increasing volatility. For ε-N-Deoxyfructosyllysine, the primary and most widely accepted "derivatization" strategy is its acid-catalyzed conversion to ε-N-(2-furoylmethyl)-L-lysine, commonly known as furosine. scribd.comresearchgate.net This conversion is a cornerstone of ε-N-Deoxyfructosyllysine quantification in complex matrices like food and biological samples. researchgate.net

The direct analysis of ε-N-Deoxyfructosyllysine is challenging due to its relatively low stability and the complexity of the matrices in which it is found. Acid hydrolysis simplifies the analytical process by converting the sugar moiety of the Amadori product into a stable and UV-active furoylmethyl group, making it amenable to detection by techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. scribd.comdiva-portal.org This process effectively serves as a derivatization step, transforming the target analyte into a more easily quantifiable marker. researchgate.net The reaction is typically carried out using strong acids such as hydrochloric acid under controlled temperature and time conditions to ensure a consistent conversion rate. researchgate.net

While the conversion to furosine is the predominant method, other derivatization strategies common for amino acids could theoretically be applied to ε-N-Deoxyfructosyllysine, although this is not standard practice. These methods target the primary and secondary amine groups present in the lysine (B10760008) portion of the molecule. Reagents such as dansyl chloride and o-phthalaldehyde (B127526) (OPA) are widely used to derivatize amino acids, imparting fluorescent properties to the molecule and significantly enhancing detection limits in liquid chromatography. nih.govnih.gov

Dansyl Chloride: This reagent reacts with primary and secondary amines under alkaline conditions to form highly fluorescent dansyl derivatives. nih.govsigmaaldrich.com The resulting derivatives exhibit improved retention in reversed-phase HPLC and can be detected with high sensitivity using a fluorescence detector. scribd.com

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.govresearchgate.net This derivatization is rapid and can be automated for high-throughput analysis. diva-portal.org

However, the application of these direct derivatization techniques to ε-N-Deoxyfructosyllysine is not well-documented in research literature, with the focus remaining on the indirect analysis via furosine. This is likely due to the robustness and established validation of the furosine method, as well as potential complexities in the direct derivatization of the larger, less stable Amadori product.

Methodological Validation for Reproducibility and Accuracy in Research Studies

The validation of analytical methods is a critical process in research to ensure that the data generated are reliable, reproducible, and accurate. For the quantification of ε-N-Deoxyfructosyllysine, this validation is typically performed on the methods used for furosine analysis. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).

Linearity: Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample over a specific range. This is typically assessed by analyzing a series of standard solutions of furosine at different concentrations and plotting the instrument response against the concentration. The linearity is often expressed by the coefficient of determination (R²).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These parameters are crucial for analyzing samples with low levels of furosine.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often determined through recovery studies by spiking a blank matrix with a known amount of furosine. Precision is a measure of the variability of the results and is assessed at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision). Precision is typically expressed as the relative standard deviation (RSD).

The following tables present a summary of methodological validation data for furosine quantification from various research studies.

Table 1: Linearity of Furosine Quantification Methods

Analytical Method Linearity Range (mg/L) Coefficient of Determination (R²)
UHPLC-PDA nih.gov 0.5 - 5.0 0.9998
RP-HPLC scribd.com 0 - 128 (µg/mL) 0.9997
HILIC-LC imreblank.ch Not specified Not specified
Capillary Electrophoresis nih.gov Not specified Not specified

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Furosine

Analytical Method LOD LOQ
UHPLC-PDA nih.gov 0.01 mg/L 0.025 mg/L
HILIC-LC imreblank.ch 0.7 mg/kg 2.3 mg/kg

Table 3: Accuracy (Recovery) of Furosine Quantification

Analytical Method Spiked Level Recovery (%)
UHPLC-PDA nih.gov Not specified 83.96 - 93.51
HILIC-LC imreblank.ch 100 - 1000 mg/kg 94.6 ± 3.1 - 98.6 ± 1.7

Table 4: Precision (Repeatability and Reproducibility) of Furosine Quantification

Analytical Method Precision Type RSD (%)
UHPLC-PDA nih.gov Intra-day 0.2 - 1.6
UHPLC-PDA nih.gov Inter-day 0.5
UHPLC-PDA nih.gov Inter-laboratory 4.0 - 8.1
Capillary Electrophoresis nih.gov In-laboratory repeatability ± 7.1
HILIC-LC imreblank.ch Within-day and day-to-day Reproducible results reported

These validation data from various studies demonstrate that the analytical methods for furosine, and by extension ε-N-Deoxyfructosyllysine, can achieve high levels of linearity, sensitivity, accuracy, and precision, thus ensuring the generation of reliable and reproducible research findings.

Biochemical Pathways and Metabolic Fates of ε N Deoxyfructosyllysine in Biological Systems Non Clinical Focus

Enzymatic Degradation and Amadoriase Activity

The enzymatic breakdown of ε-N-Deoxyfructosyllysine is a key pathway for its metabolism, carried out by specific enzymes that target the Amadori product for cleavage or modification.

Several enzymes have been identified that act on fructosamines like ε-N-Deoxyfructosyllysine. These include Fructosamine (B8680336) 3-Kinase (FN3K), Amadoriases (also known as Fructosyl Amine Oxidases or FAOX), and bacterial deglycases.

Fructosamine 3-Kinase (FN3K): This enzyme is part of a natural cellular repair mechanism that counteracts non-enzymatic protein glycation. mdpi.com FN3K has been identified in mammals and is responsible for phosphorylating fructosamines on the C-3 hydroxyl of the sugar moiety. researchgate.netwikipedia.orgnih.gov This action destabilizes the compound, initiating its breakdown. nih.gov The highest activity of FN3K has been observed in tissues such as the brain, heart, and kidneys. researchgate.net

Amadoriases: These enzymes, often found in fungi like Aspergillus sp., are fructosyl amine oxidases that catalyze the deglycosylation of fructosyl amino acids. nih.govnih.gov They are oxidoreductases that act on the C-N bond of the Amadori product. nih.gov Structural studies of Amadoriase I from Aspergillus fumigatus have provided insight into its substrate-binding mechanism. nih.gov While Amadoriases are effective on small glycated molecules, their activity against larger glycated proteins is limited, though research has shown that modifying the protein's carboxylate residues can render them susceptible to Amadoriase action. arvojournals.org

Bacterial Deglycating Enzymes: Many gut microbes, including Escherichia coli, can utilize fructoselysine as a nutrient source. biorxiv.orgnih.gov This is accomplished through a specific metabolic pathway involving several enzymes. Key enzymes in E. coli are encoded by the frl operon (frlABCD). nih.govresearchgate.net This includes a kinase (FrlD) that phosphorylates fructoselysine and a deglycase (FrlB) that cleaves the resulting fructoselysine-6-phosphate. researchgate.netnih.gov The expression of these genes is tightly controlled by both global regulators and a substrate-specific repressor, FrlR, which is inactivated by fructoselysine-6-phosphate. biorxiv.orgnih.gov

Table 1: Key Enzymes in ε-N-Deoxyfructosyllysine Metabolism

Enzyme NameClassSource Organism(s)Function
Fructosamine 3-Kinase (FN3K)KinaseMammalsPhosphorylates fructosamine at the C-3 position, leading to deglycation. mdpi.comresearchgate.netnih.gov
Amadoriase I / Fructosyl Amine Oxidase (FAOX)OxidoreductaseFungi (Aspergillus sp.)Oxidizes fructosyl amino acids to release the amine and generate glucosone. nih.govnih.govarvojournals.org
Fructoselysine-6-phosphate Deglycase (FrlB)Deglycase / HydrolaseBacteria (E. coli, Salmonella)Cleaves 6-phosphofructose-lysine into L-lysine and glucose-6-phosphate. researchgate.netnih.gov
Fructoselysine Kinase (FrlD)KinaseBacteria (E. coli)Phosphorylates fructoselysine to form fructoselysine-6-phosphate. researchgate.net

The mechanisms by which these enzymes degrade ε-N-Deoxyfructosyllysine differ significantly.

Fructosamine 3-Kinase (FN3K): The FN3K-mediated pathway is a "protein repair" mechanism. FN3K catalyzes the transfer of a phosphate (B84403) group from ATP to the 3-hydroxyl group of the fructosyl moiety attached to lysine (B10760008). mdpi.comresearchgate.net The resulting product, ε-N-Deoxyfructosyllysine-3-phosphate, is highly unstable. researchgate.netnih.gov It spontaneously decomposes via β-elimination of the phosphate group. researchgate.net This leads to the formation of an intermediate, 3-deoxyfructose-lysine, which undergoes a reverse Amadori rearrangement to a Schiff base that ultimately breaks down, regenerating the free lysine and producing 3-deoxyglucosone (B13542). researchgate.net

Amadoriases (FAOX): These enzymes utilize an oxidative mechanism. Amadoriase I, for instance, oxidizes the C-N bond between the sugar and the amino acid. nih.gov This reaction requires an electron acceptor and results in the cleavage of the fructosyl-lysine (B1674161) bond, yielding glucosone, hydrogen peroxide, and a free amine group (lysine). arvojournals.org

Bacterial Degradation Pathway: In bacteria like E. coli, the degradation is a two-step process designed for nutrient acquisition. researchgate.net First, ε-N-Deoxyfructosyllysine is phosphorylated by the kinase FrlD to form ε-N-Deoxyfructosyllysine-6-phosphate. researchgate.net This phosphorylated intermediate then serves as the substrate for the deglycase FrlB. nih.gov FrlB catalyzes the hydrolytic cleavage of the C-N bond, releasing L-lysine and glucose-6-phosphate, which can then enter central metabolism. researchgate.netnih.gov

Non-Enzymatic Degradation under Physiological Conditions

In the absence of enzymes, ε-N-Deoxyfructosyllysine can degrade through chemical pathways, particularly through oxidation, which is influenced by environmental factors.

Under physiological conditions (neutral pH, 37°C), ε-N-Deoxyfructosyllysine can undergo oxidative degradation. nih.govnih.gov This process often involves a free radical mechanism. nih.gov Studies using model compounds have shown that the degradation can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (.OH) and superoxide (B77818) radicals. nih.govnih.govresearchgate.net

A major degradation product formed through this pathway is Nε-carboxymethyllysine (CML). nih.gov The formation of CML results from the oxidative cleavage of the bond between the C-2 and C-3 atoms of the fructosyl moiety. nih.gov This reaction is dependent on the presence of oxygen and is influenced by the concentration of phosphate. nih.gov The process is understood to be driven by free radicals, and the presence of redox-active metal ions is also influential. nih.govnih.gov The other product from this specific cleavage is erythronic acid. nih.gov The generation of carbonyl derivatives is a common outcome of free radical-mediated oxidation of amino acid residues in proteins. researchgate.net

The stability and degradation pathways of ε-N-Deoxyfructosyllysine are sensitive to changes in pH and temperature.

pH: Studies on the non-enzymatic scission of polysaccharides by ascorbate-induced hydroxyl radicals, a process analogous to the oxidative degradation of fructoselysine, show a distinct pH optimum around 4.5. nih.gov In studies of the model fructosamine Nε-(1-deoxy-D-fructos-1-yl)hippuryl-lysine (DHL), degradation was observed at a physiological pH of 7.4. nih.gov The activity of antioxidant enzymes that might mitigate this degradation, such as glutathione (B108866) peroxidase, can also be significantly influenced by pH. plos.org

Temperature: The rate of non-enzymatic degradation increases with temperature. In one study, incubation of a model fructosamine at 37°C and pH 7.4 resulted in significant degradation over a 29-day period. nih.gov Another study on the oxidative degradation of fructosylamine-substituted peptides was conducted at a higher temperature of 95°C to accelerate the reaction, demonstrating the significant effect of heat on product formation and degradation kinetics. nih.gov The interaction between pH and temperature can also be critical; for example, cellular oxidative stress in some organisms is triggered by the combination of lower pH and extreme temperatures. plos.org

Table 2: Factors Influencing Non-Enzymatic Degradation of Fructoselysine

FactorEffect on DegradationKey Findings
Oxygen Essential for oxidative scissionDegradation to CML does not occur under anaerobic (nitrogen) conditions. nih.gov
Metal Ions CatalyticRedox-active metal ions are influential in the degradation process. nih.gov Traces of copper can catalyze the formation of hydroxyl radicals that cause scission. nih.gov
pH Influences reaction rateDegradation occurs at physiological pH (7.4). nih.govnih.gov Oxidative scission by hydroxyl radicals can have a pH optimum (e.g., 4.5 in a model system). nih.gov
Temperature Increases reaction rateDegradation is observed at physiological temperature (37°C) and is accelerated at higher temperatures (e.g., 95°C). nih.govnih.gov
Radical Scavengers InhibitoryScavengers that react with hydroxyl radicals inhibit oxidative scission, confirming a free radical mechanism. nih.gov

In Vitro and Ex Vivo Models for Studying Fructoselysine Metabolism

To investigate the complex metabolic pathways of ε-N-Deoxyfructosyllysine without clinical trials, researchers rely on various in vitro and ex vivo models.

In Vitro Models: These models are essential for isolating and quantifying specific metabolic reactions.

Human Fecal Slurries: Anaerobic incubations using human fecal slurries have been employed as an in vitro model to study the microbial degradation of fructoselysine by the gut microbiota. nih.govwur.nlwur.nl These studies have revealed that human gut microbes can degrade fructoselysine, sometimes producing the short-chain fatty acid butyrate (B1204436). nih.govwur.nl This model has also highlighted substantial inter-individual differences in the metabolic capacity to degrade fructoselysine, with kinetic parameters like Vmax and Km varying significantly among individuals. nih.govwur.nl

Model Compounds: To study the chemistry of Maillard reactions and degradation under physiological conditions, researchers use synthetic analogs. Nα-formyl-Nε-fructoselysine (fFL) and Nε-(1-deoxy-D-fructos-1-yl)hippuryl-lysine (DHL) have been used as stable, well-defined model compounds to track the formation of degradation products like CML. nih.govnih.gov

Bacterial Cultures: Pure cultures of bacteria, such as E. coli and its mutants, are used to elucidate the specific genes and enzymes involved in fructoselysine metabolism and its transcriptional regulation. biorxiv.org

Ex Vivo Models: These models use tissues or organs maintained outside the body in an artificial environment, providing a system that is more complex than in vitro cultures.

Excised Tissues: In one study, excised human skin specimens were used as an ex vivo model. mdpi.com The tissue was incubated with glycolaldehyde (B1209225) to induce glycation, and then treated with enzymes like FN3K and Fructosyl-Amino Acid Oxidase (FAOD) to measure their deglycating activity. This model allows for the evaluation of enzymatic efficacy on a complex biological matrix. mdpi.com

Table 3: Examples of Models for Studying Fructoselysine Metabolism

Model TypeSpecific ModelPurposeKey Findings
In Vitro Human Fecal SlurriesTo quantify gut microbial degradation kinetics. nih.govwur.nlwur.nlRevealed large inter-individual differences in fructoselysine metabolism and linked degradation to butyrate production and specific bacterial taxa like Ruminococcaceae. nih.govwur.nl
In Vitro Model Compounds (fFL, DHL)To study the chemical degradation pathways under controlled physiological conditions. nih.govnih.govIdentified CML as a major oxidative degradation product and confirmed a free-radical mechanism. nih.govnih.gov
In Vitro Bacterial Cultures (E. coli)To identify and characterize the genes, enzymes, and regulatory networks for fructoselysine utilization. biorxiv.orgElucidated the frl operon, the roles of FrlB and FrlD, and the regulatory function of the FrlR repressor. biorxiv.orgresearchgate.net
Ex Vivo Excised Human SkinTo assess the deglycation potential of enzymes on a complex tissue matrix. mdpi.comDemonstrated that FN3K and FAOD, alone or in combination, could reduce glycation in skin tissue. mdpi.com

Cell Culture Models for Glycation Research

In vitro cell culture systems are indispensable tools for investigating the cellular interactions and metabolic effects of glycated compounds like fructosyllysine under controlled experimental conditions. nih.gov These models allow for the detailed study of cellular uptake, receptor binding, and subsequent intracellular responses.

Human enterocyte-like Caco-2 cells, which differentiate into a polarized monolayer resembling the intestinal epithelium, have been used to study the metabolism of fructose (B13574) and its derivatives. nih.gov These cells are a valuable model for assessing intestinal absorption and metabolism of dietary compounds, including Amadori products. nih.gov Studies with Caco-2 cells have demonstrated their capacity to metabolize fructose, converting it into various metabolites, which is a key aspect of understanding the initial handling of fructosyllysine if it were absorbed intact. nih.gov

Other cell lines have been employed to investigate the specific interactions of fructosyllysine when present as part of a larger glycated protein. Human monocyte-like cell lines such as U937 and MonoMac 6 have been shown to specifically bind to albumin modified by short-term glycation, which is rich in fructosyllysine residues. nih.gov This binding suggests the presence of specific receptors for early glycation products on these cells. nih.gov In contrast, other cell lines like HL60 and THP1 did not exhibit the same specific binding. nih.gov The binding of glycated albumin to MonoMac 6 cells was also found to induce the production of cytokines, indicating a potential pro-inflammatory response mediated by fructosyllysine-containing proteins. nih.gov

Cell LineRelevance to Glycation ResearchKey Findings
Caco-2 Model for intestinal absorption and metabolism. nih.govCapable of metabolizing fructose, a component of fructosyllysine, into other metabolites like glucose and lactate. nih.gov
U937 Monocyte-like cells used to study receptor binding. nih.govExhibit specific binding to albumin containing fructosyllysine residues, suggesting the presence of receptors for early glycation products. nih.gov
MonoMac 6 Monocyte-like cells for investigating cellular responses. nih.govShow specific binding to fructosyllysine-containing albumin and respond by producing cytokines such as IL-1 and TNF. nih.gov
HL60 & THP1 Control cell lines in glycation binding studies. nih.govDid not show specific binding to short-term glycated albumin, indicating differential receptor expression among cell types. nih.gov

Tissue Homogenate and Enzyme Assay Systems

Tissue homogenates provide a system to study the enzymatic degradation of ε-N-Deoxyfructosyllysine in a more complex biological matrix than purified enzyme systems. wikipedia.org The preparation of these homogenates typically involves disrupting the tissue in a buffered solution to release intracellular enzymes while maintaining their activity. researchgate.net For instance, liver tissue can be homogenized in an ice-cold sucrose (B13894) solution to preserve the integrity of subcellular organelles and enzymes for subsequent assays. researchgate.net

Enzyme assays are then used to detect and quantify the activity of specific enzymes involved in fructosyllysine metabolism within these homogenates or with purified enzymes. These assays are designed to measure the rate of substrate consumption or product formation.

For fructoselysine-6-kinase , the activity can be measured by monitoring the ATP-dependent conversion of fructosyllysine to fructoselysine-6-phosphate. medchemexpress.com In bacterial extracts, this has been demonstrated using [¹⁴C]-labeled fructosyllysine and detecting the formation of anionic phosphorylated products. medchemexpress.com The kinetic properties of this enzyme, such as its affinity for its substrates (Kₘ values), have been determined. For the E. coli enzyme, the Kₘ for fructoselysine is approximately 18 µM and for ATP is 50 µM. uniprot.org

The activity of fructosyl-amino acid oxidase can be determined by measuring the oxidative degradation of fructosyllysine. nih.govkikkoman.com This can be achieved by monitoring oxygen consumption or by detecting the formation of the reaction products, such as hydrogen peroxide, using a coupled colorimetric reaction. kikkoman.com The apparent Kₘ values for this enzyme from a Pseudomonas sp. have been determined for various substrates, including a Kₘ of 2.73 mM for ε-fructosyllysine. nih.govsigmaaldrich.com

EnzymeSubstrate(s)Assay PrincipleDetection Method
Fructoselysine-6-Kinase ε-N-Deoxyfructosyllysine, ATPMeasures the phosphorylation of fructosyllysine. uniprot.orgmedchemexpress.comRadiometric assay using [¹⁴C]fructosyllysine and detecting phosphorylated product; or coupled enzyme assays. medchemexpress.combioassaysys.com
Fructosyl-amino acid Oxidase ε-N-Deoxyfructosyllysine, O₂Measures the oxidative cleavage of the C-N bond. nih.govnih.govColorimetric detection of H₂O₂ produced; or monitoring O₂ consumption. kikkoman.com
Fructoselysine-6-phosphate Deglycase Fructoselysine-6-phosphateMeasures the cleavage into glucose-6-phosphate and lysine. nih.govnih.govDetection of product formation (e.g., glucose-6-phosphate) via coupled enzymatic reactions. nih.govnih.gov

Tracing ε-N-Deoxyfructosyllysine within Experimental Animal Models (Metabolic Flux Studies)

To understand the whole-body metabolism and fate of ε-N-Deoxyfructosyllysine, studies in experimental animal models are essential. These in vivo studies, particularly those involving metabolic flux analysis, provide a dynamic view of the absorption, distribution, metabolism, and excretion of the compound.

Isotopic Labeling Approaches for Metabolic Fate Determination

Isotopic labeling is a powerful technique for tracing the metabolic fate of compounds in vivo. nih.govnih.gov By replacing one or more atoms in the ε-N-Deoxyfructosyllysine molecule with a stable or radioactive isotope, researchers can track the molecule and its metabolites through various biological compartments and pathways. nih.gov Common isotopes used for this purpose include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), deuterium (B1214612) (²H), and radioisotopes like fluorine-18 (B77423) (¹⁸F) or carbon-14 (B1195169) (¹⁴C). nih.gov

The use of ¹³C-labeled compounds, for example, allows for the analysis of metabolic products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This enables the identification of which atoms from the original molecule are incorporated into new metabolites, thereby elucidating the metabolic pathways involved. nih.gov

A key study utilized N-succinimidyl-4-[¹⁸F]fluorobenzoate to label N-epsilon-fructosyllysine at the alpha-amino group of the lysine moiety. nih.gov This radiolabeling allowed for non-invasive tracking of the compound in vivo using positron emission tomography (PET), as well as for quantitative biodistribution studies. nih.gov The stability of the labeled compound was confirmed in various tissue homogenates before in vivo administration. nih.gov

Tissue Distribution and Clearance in Research Animals

Following administration in animal models, the distribution of labeled ε-N-Deoxyfructosyllysine to various organs and its rate of clearance from the body can be quantified. These studies provide critical information on which tissues are exposed to the compound and how it is ultimately eliminated.

In a study using 4-[¹⁸F]fluorobenzoylated N-epsilon-fructosyllysine administered intravenously to Wistar rats, the biodistribution and metabolic fate were investigated. nih.gov The results showed that the compound is phosphorylated in vivo, primarily in the kidneys, which is consistent with the action of fructosamine 3-kinases. nih.gov

Despite this enzymatic modification, a significant portion of the administered dose was rapidly excreted in the urine largely unchanged. nih.gov The kidneys showed the highest initial uptake of the radiolabel, followed by a rapid clearance. Other tissues, such as the liver, also showed some uptake, but at lower levels compared to the kidneys. nih.gov The rapid urinary excretion suggests that a predominant amount of intravenously administered fructosyllysine is not systemically retained or metabolized for nutritional use. nih.gov

TissueDistribution of ¹⁸F-labeled Fructosyllysine in Rats (%ID/g)
Kidneys High initial uptake, site of phosphorylation. nih.gov
Liver Moderate uptake. nih.gov
Blood Rapid clearance. nih.gov
Urine Major route of excretion, with a large portion excreted unchanged. nih.gov
Other Tissues Generally low distribution. nih.gov

(Note: The table provides a qualitative summary based on the findings of the study. Precise quantitative data over time would require access to the specific study's detailed results.)

Comparative Biochemical Investigations of Glycation Adducts

Distinguishing ε-N-Deoxyfructosyllysine from Other Lysine-Derived Amadori Products

ε-N-Deoxyfructosyllysine (Fru-Lys) is one of the most common Amadori products found in vivo and in processed foods. It is formed when the open-chain form of an aldose sugar, such as D-glucose, reacts with the primary ε-amino group of a lysine (B10760008) residue within a protein or as a free amino acid. nih.gov This reaction proceeds via a Schiff base intermediate, which then undergoes the Amadori rearrangement to form the more stable 1-amino-1-deoxy-ketose structure, specifically Nε-(1-Deoxy-D-fructos-1-yl)-L-lysine. nih.govnih.gov

The identity of the resulting Amadori product is dictated by the specific reducing sugar that reacts with the lysine residue. While glucose gives rise to fructosyllysine, other sugars produce distinct adducts. For instance, the reaction with ribose, a pentose (B10789219) sugar, yields a different Amadori product. The reactivity of sugars in the Maillard reaction generally follows the order: pentoses > hexoses > disaccharides. sandiego.edu This implies that under identical conditions, sugars like ribose will react with lysine at a greater rate than glucose. sandiego.edu

The structural differences between these adducts, primarily in the sugar moiety attached to the lysine, lead to different analytical signatures, particularly in mass spectrometry, allowing for their individual identification and quantification.

Table 1: Comparison of Common Lysine-Derived Amadori Products

Featureε-N-DeoxyfructosyllysineNε-Deoxypentulosyl-lysineNε-Deoxylactulosyl-lysine
Parent Sugar D-Glucose (an aldohexose)D-Ribose (an aldopentose)Lactose (B1674315) (a disaccharide)
Chemical Structure Lysine linked to a 1-deoxy-fructose moietyLysine linked to a 1-deoxy-pentulose moietyLysine linked to a 1-deoxy-lactulose moiety
Formation Pathway Reaction of glucose with the ε-amino group of lysine, followed by Amadori rearrangement.Reaction of ribose with the ε-amino group of lysine, followed by Amadori rearrangement.Reaction of lactose with the ε-amino group of lysine, followed by Amadori rearrangement.
Relative Reactivity Moderate reactivity compared to pentoses. sandiego.eduHigh reactivity due to the pentose structure. sandiego.eduGenerally lower reactivity than monosaccharides. sandiego.edu
Significance A primary early glycation product in human physiology and heat-processed foods.A marker for glycation by ribose, which can be elevated under certain metabolic conditions.Found in heated milk products where lactose is abundant.

Interplay with Other Maillard Reaction Intermediates and Advanced Glycation End-products

Amadori products like ε-N-Deoxyfructosyllysine are not inert endpoints but are crucial intermediates in the complex cascade of the Maillard reaction. nih.govsandiego.edu They represent the initial, relatively stable stage, but can proceed through further reactions to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). nih.gov The formation of AGEs from Amadori products is associated with protein cross-linking, altered protein function, and is implicated in aging and various metabolic diseases. nih.govnih.gov

The degradation of ε-N-Deoxyfructosyllysine can follow several pathways, often initiated by hydrolysis or oxidation. These degradation routes generate highly reactive dicarbonyl compounds, such as glyoxal, methylglyoxal (B44143), and 3-deoxyglucosone (B13542). researchgate.net These dicarbonyls are aggressive glycating agents that can react rapidly with amino, guanidino, and other nucleophilic groups on proteins to form a wide array of AGEs.

Key AGEs that can be formed from the further reaction and degradation of fructosyllysine and its intermediates include:

Nε-(carboxymethyl)lysine (CML): A major non-crosslinking AGE formed through the oxidative cleavage of the Amadori product.

Pentosidine: A fluorescent, cross-linking AGE that can be formed from the reaction of lysine and arginine residues with intermediates derived from both pentoses and hexoses.

Pyrraline: An AGE formed from the reaction of 3-deoxyglucosone with the ε-amino group of lysine.

Therefore, the concentration of ε-N-Deoxyfructosyllysine in a system is dynamically linked to the formation of these downstream AGEs. In some contexts, gut microbiota can play a role in metabolizing fructosyllysine, potentially influencing its bioavailability and conversion to AGEs. nih.govnih.gov Certain bacteria, such as some Lactobacillales and Intestinimonas species, can deglycate fructosyllysine back to lysine and utilize the fructose (B13574) moiety. nih.govnih.gov

Methodologies for Simultaneous Profiling of Multiple Glycation Markers in Research Samples

To understand the complex interplay of glycation adducts, robust analytical methods are required for the simultaneous detection and quantification of multiple markers, from early products like ε-N-Deoxyfructosyllysine to various AGEs. nih.gov The strategy of choice typically involves exhaustive protein hydrolysis to release the modified amino acids, followed by advanced analytical techniques. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the "gold standard" for the analysis of glycation adducts. nih.gov The method offers high sensitivity and specificity, allowing for the accurate quantification of numerous compounds in a single run. The use of stable isotope-labeled internal standards and Multiple Reaction Monitoring (MRM) mode enhances precision and reproducibility. nih.gov This approach has been successfully applied to a wide range of biological samples, including plasma, urine, and various tissues. nih.gov

Peptide Mapping: This technique is used to identify the specific sites of glycation on a protein. nih.gov It involves the enzymatic digestion of the protein into smaller peptides, which are then analyzed by LC-MS. This method provides site-specific glycation information but is more complex and less suited for high-throughput quantification of total glycation levels compared to intact LC-MS or hydrolysis-based methods. nih.gov

Table 2: Methodologies for Profiling Glycation Markers

MethodologyPrincipleKey AdvantagesTypical Applications
LC-MS/MS with Hydrolysis Proteins are hydrolyzed to individual amino acids. Glycation adducts are separated by liquid chromatography and detected by tandem mass spectrometry, often using stable isotope dilution. nih.govHigh sensitivity and specificity; "gold standard" for quantification; allows simultaneous profiling of over 20 different adducts. nih.govDiagnostic screening in plasma, urine, tissues; food quality analysis. nih.gov
Peptide Mapping (LC-MS) Proteins are digested into peptides. Glycated peptides are identified and quantified by LC-MS, revealing the specific location of the modification. nih.govProvides site-specific glycation information; useful for understanding structure-function relationships. nih.govCharacterization of therapeutic monoclonal antibodies and other proteins. nih.gov
Capillary Isoelectric Focusing (cIEF) Separates proteins based on their isoelectric point (pI). Glycation causes an acidic shift in pI, allowing for quantification of modified vs. unmodified protein. nih.govRelatively simple and fast for assessing total glycation levels; correlates well with other methods. nih.govRoutine monitoring of glycation in protein therapeutics. nih.gov

Future Directions in ε N Deoxyfructosyllysine Research

Development of Novel Analytical Techniques with Enhanced Specificity and Sensitivity

A significant challenge in ε-N-Deoxyfructosyllysine research is its accurate and sensitive detection and quantification in complex biological and food matrices. Current methods, while effective, often face limitations in specificity, with the potential for interference from structurally similar compounds. tandfonline.com Future efforts will likely concentrate on the development of novel analytical techniques that offer enhanced specificity and sensitivity.

The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone in the analysis of glycation adducts. nih.gov However, the development of a dedicated mass spectral library for Maillard reaction products is crucial for more accurate and high-throughput identification of compounds like ε-N-Deoxyfructosyllysine. mdpi.comacs.org Furthermore, advanced separation techniques such as hydrophilic interaction liquid chromatography (HILIC) are proving effective for the separation of polar compounds, which is a characteristic of Amadori products. mdpi.com High-performance cation exchange chromatography coupled to tandem mass spectrometry has also been shown to be an efficient tool for analyzing Amadori compounds. researchgate.net

Future research will likely see the refinement of these techniques and the exploration of new ionization methods and mass analyzers to improve the limits of detection and quantification. The development of stable isotope dilution assays will also be critical for precise quantification. core.ac.uk These advancements will be instrumental in accurately assessing human exposure to ε-N-Deoxyfructosyllysine from dietary sources and in understanding its metabolic fate in the body.

Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To gain a deeper understanding of the biological effects of ε-N-Deoxyfructosyllysine, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant models. Advanced in vitro and ex vivo systems that better mimic the complexity of human tissues and organs are becoming indispensable for mechanistic studies.

In vitro models using human fecal slurries have already demonstrated significant interindividual differences in the gut microbiota's capacity to degrade fructoselysine. nih.govwur.nl These models are crucial for understanding the role of the gut microbiome in the metabolism of dietary ε-N-Deoxyfructosyllysine and its potential impact on host health. nih.gov Looking ahead, the use of more sophisticated models like gut-on-a-chip systems will allow for the investigation of host-microbe interactions in a more controlled and dynamic environment. frontiersin.org

For studying the systemic effects of ε-N-Deoxyfructosyllysine, three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a significant advantage over conventional 2D cultures. nih.govresearchgate.net These models better replicate the in vivo environment, including cell-cell and cell-matrix interactions, which are critical for understanding the cellular responses to this compound. frontiersin.orgnih.gov The application of these advanced models will be pivotal in elucidating the mechanisms by which ε-N-Deoxyfructosyllysine may contribute to various physiological and pathological processes. nih.gov

Integrated Omics Approaches for Comprehensive Pathway Delineation

The biological impact of ε-N-Deoxyfructosyllysine is likely multifaceted, involving complex interactions with various cellular pathways. Integrated omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy for a comprehensive delineation of these pathways.

Proteomics, particularly the analysis of post-translational modifications, is essential for identifying proteins that are modified by ε-N-Deoxyfructosyllysine and for understanding how these modifications affect protein function. nih.govnih.govmdpi.com Techniques such as electrospray ionization-tandem mass spectrometry (ESI-MS/MS) are instrumental in identifying and quantifying changes in the proteome in response to fructoselysine exposure. nih.govmdpi.com For instance, a diGLY proteomics approach can be used to identify and quantify the ubiquitin-modified proteome, providing insights into protein degradation pathways. escholarship.org

Metabolomics provides a snapshot of the metabolic state of a cell or organism and can reveal alterations in metabolic pathways following exposure to ε-N-Deoxyfructosyllysine. nih.govresearchgate.net By combining proteomics and metabolomics data, researchers can build a more complete picture of the cellular response to this compound, from initial protein glycation to downstream metabolic consequences. Systems biology approaches will be crucial for integrating these large datasets and for constructing predictive models of ε-N-Deoxyfructosyllysine's biological effects.

Elucidation of Regulatory Mechanisms Governing Fructoselysine Metabolism and Degradation

The ability of certain gut bacteria to metabolize ε-N-Deoxyfructosyllysine as a nutrient source has been established. biorxiv.org A key area of future research will be to elucidate the intricate regulatory mechanisms that govern the expression of the genes involved in its metabolism and degradation.

Studies in Escherichia coli have revealed that the metabolism of fructoselysine is tightly controlled at the transcriptional level. biorxiv.org This regulation involves both global regulators, such as the cAMP receptor protein (CRP) and the heat shock sigma factor σ32 (RpoH), and a substrate-specific repressor, FrlR. biorxiv.org The interplay between these global and specific regulators allows the bacteria to efficiently adapt to the availability of fructoselysine in the gut environment. biorxiv.org

Theoretical and Computational Chemistry Approaches to Reaction Dynamics

Theoretical and computational chemistry offers powerful tools to investigate the fundamental aspects of the Maillard reaction and the behavior of ε-N-Deoxyfructosyllysine at the molecular level. These approaches can provide insights into reaction mechanisms, kinetics, and the interactions of this compound with biological macromolecules.

Quantum mechanics methods, such as density functional theory (DFT), can be employed to study the reaction mechanism of the Amadori rearrangement in detail. nih.gov Such studies can elucidate the energetics and transition states of the reaction, providing a deeper understanding of how ε-N-Deoxyfructosyllysine is formed. nih.gov Kinetic modeling can also be used to predict the rates of formation and degradation of Amadori products under different conditions. nih.gov

Molecular dynamics (MD) simulations are a valuable tool for exploring the conformational dynamics of ε-N-Deoxyfructosyllysine and its interactions with proteins and enzymes. nih.govnih.gov For example, MD simulations have been used to investigate the structure and function of amadoriase enzymes, which are involved in the degradation of glycated amino acids. kpi.ua By simulating the binding of fructoselysine to these enzymes, researchers can gain insights into the molecular basis of their substrate specificity and catalytic activity. kpi.uampg.debiorxiv.org These computational approaches, in conjunction with experimental studies, will be instrumental in building a comprehensive understanding of the chemistry and biology of ε-N-Deoxyfructosyllysine.

Q & A

Basic: What analytical methods are recommended for characterizing the purity and structure of ε-N-Deoxyfructosyllysine Dihydrochloride in synthetic chemistry research?

To ensure structural fidelity and purity, researchers should employ a combination of chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times with certified standards under optimized mobile-phase conditions (e.g., acetonitrile/water gradients).
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of characteristic peaks, such as the ε-N-glycosidic bond and lysine backbone .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) can validate molecular weight and detect impurities.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups like hydroxyl and amine moieties to verify glycosylation.

Advanced: How should researchers design in vitro and in vivo studies to evaluate the glycation-modifying effects of this compound while controlling for confounding variables?

  • In Vitro :
    • Use bovine serum albumin (BSA) or collagen as glycation substrates under physiologically relevant glucose concentrations (5–30 mM).
    • Control pH (7.4 ± 0.2), temperature (37°C), and incubation duration (1–4 weeks) to mimic chronic hyperglycemia .
    • Quantify advanced glycation end-products (AGEs) via fluorescence spectroscopy (Ex: 370 nm, Em: 440 nm) or ELISA.
  • In Vivo :
    • Employ diabetic rodent models (e.g., streptozotocin-induced) with dose-response studies (e.g., 10–100 mg/kg/day).
    • Monitor renal clearance and tissue-specific AGE accumulation using immunohistochemistry or LC-MS/MS.
    • Account for dietary variables by standardizing feed and measuring baseline AGE intake .

Data Contradiction: When encountering conflicting data on the bioactivity of this compound across studies, what systematic approaches can resolve discrepancies?

  • Meta-Analysis : Aggregate data from multiple studies to identify trends, using statistical tools (e.g., random-effects models) to account for heterogeneity .
  • Methodological Audit : Compare experimental conditions (e.g., reagent purity, incubation times, model organisms). For example, discrepancies in AGE inhibition may arise from differences in substrate preparation or detection thresholds .
  • Replication Studies : Independently validate findings under standardized protocols, such as those outlined in the PnD e-questionnaire for material and method transparency .
  • Expert Peer Review : Engage interdisciplinary teams to assess potential confounding factors, such as oxidative stress cross-talk or assay interference .

Safety Integration: What are the critical safety considerations when incorporating this compound into cell culture experiments?

  • Hazard Mitigation :
    • Use personal protective equipment (PPE), including nitrile gloves and lab coats, to prevent dermal exposure.
    • Conduct experiments in a fume hood to avoid inhalation of aerosols .
  • Waste Management :
    • Decontaminate waste with 10% sodium hypochlorite before disposal in approved biohazard containers.
  • Protocol Adjustments :
    • Pre-test cytotoxicity using MTT assays to determine non-lethal concentrations (e.g., IC₅₀ thresholds).
    • Include vehicle controls (e.g., PBS) to distinguish compound-specific effects from solvent toxicity .

Reproducibility: What steps ensure reproducibility in studies investigating this compound’s role in AGE formation?

  • Documentation :
    • Record batch numbers, storage conditions (−20°C desiccated), and reconstitution buffers (e.g., PBS pH 7.4).
  • Standardized Assays :
    • Adopt consensus protocols for AGE quantification, such as the WHO-recommended fructosamine assay or competitive ELISA .
  • Data Transparency :
    • Share raw datasets, statistical code, and instrument calibration logs via repositories like Zenodo or Figshare.
    • Follow the PnD e-questionnaire guidelines to report experimental variables (e.g., incubation humidity, agitation speed) .

Advanced: How can computational modeling complement experimental studies on this compound’s interaction with AGE receptors (RAGE)?

  • Molecular Dynamics (MD) Simulations :
    • Model ligand-receptor binding using software like GROMACS or AMBER to predict binding affinities and conformational changes.
    • Validate docking results with surface plasmon resonance (SPR) to measure kinetic parameters (e.g., KD) .
  • Structure-Activity Relationships (SAR) :
    • Synthesize analogs (e.g., methylated lysine or fructosyl variants) to test computational predictions experimentally.
    • Cross-reference with NMR chemical shift data to refine in silico models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.